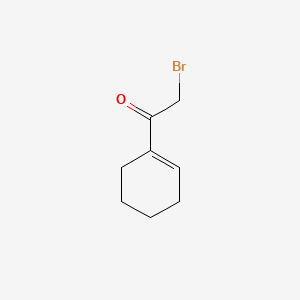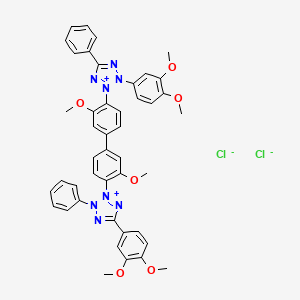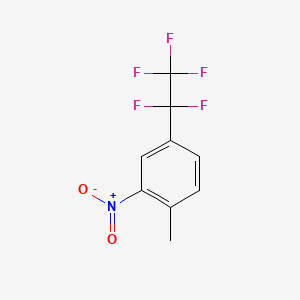
1-Methyl-2-nitro-4-(perfluoroethyl)benzene
Vue d'ensemble
Description
1-Methyl-2-nitro-4-(perfluoroethyl)benzene is an organic compound with the molecular formula C9H6F5NO2 and a molecular weight of 255.14 g/mol . It is a derivative of benzene, where the benzene ring is substituted with a methyl group, a nitro group, and a perfluoroethyl group. This compound is of interest due to its unique chemical properties imparted by the nitro and perfluoroethyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Methyl-2-nitro-4-(perfluoroethyl)benzene can be synthesized through electrophilic aromatic substitution reactions. The nitration of methylbenzene (toluene) with nitric acid in the presence of sulfuric acid can introduce the nitro group at the ortho or para position relative to the methyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and alkylation processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-2-nitro-4-(perfluoroethyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the positions ortho and para to the nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Reduction: 1-Methyl-2-amino-4-(perfluoroethyl)benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-Carboxy-2-nitro-4-(perfluoroethyl)benzene.
Applications De Recherche Scientifique
1-Methyl-2-nitro-4-(perfluoroethyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly for its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-Methyl-2-nitro-4-(perfluoroethyl)benzene involves its interaction with molecular targets through its nitro and perfluoroethyl groups. The nitro group is electron-withdrawing, which can influence the reactivity of the benzene ring and its interactions with other molecules. The perfluoroethyl group imparts unique hydrophobic and lipophilic properties, affecting the compound’s solubility and interactions with biological membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-1-nitro-4-(2,2,2-trifluoroethyl)benzene
- 1-Nitro-4-(2,2,2-trichloro-1-(4-nitrophenyl)ethyl)benzene
- 1-Nitro-4-((phenylsulfanyl)methyl)benzene
Uniqueness
1-Methyl-2-nitro-4-(perfluoroethyl)benzene is unique due to the presence of the perfluoroethyl group, which imparts distinct chemical and physical properties compared to similar compounds. The perfluoroethyl group enhances the compound’s stability, hydrophobicity, and resistance to chemical degradation, making it valuable in various applications .
Propriétés
IUPAC Name |
1-methyl-2-nitro-4-(1,1,2,2,2-pentafluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F5NO2/c1-5-2-3-6(4-7(5)15(16)17)8(10,11)9(12,13)14/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXCYVILQCXMCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C(F)(F)F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60709764 | |
| Record name | 1-Methyl-2-nitro-4-(pentafluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60709764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134302-31-1 | |
| Record name | 1-Methyl-2-nitro-4-(pentafluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60709764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
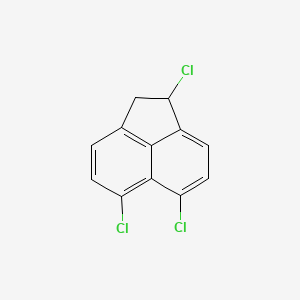

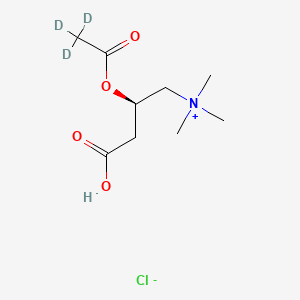
![[(2S,4S,7R,9R,13S,14R,15S,16S,17S)-4-acetyloxy-15-methoxy-2,14,17-trimethyl-3,11-dioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecan-16-yl] 1,3-benzodioxole-5-carboxylate](/img/structure/B590594.png)
![3-[(Diethoxymethyl)silyl]pyridine](/img/structure/B590596.png)


![Mevalonolactone, RS-, [5-3H]](/img/structure/B590605.png)


